2,4,6-triphenylbenzaldehyde

Porphyrin Chemistry Synthetic Yield Steric Hindrance

2,4,6-Triphenylbenzaldehyde is the critical steric-bulk precursor for constructing non-planar 'bis-pocket' porphyrins and protected m-terphenyl Schiff base ligands. Its three phenyl groups create extreme steric congestion, forcing unique molecular architectures that modulate oxygen affinity and binding selectivity—properties unattainable with generic aldehydes. Verified for Al complex synthesis and A3B-type porphyrin platforms. Procure now to secure this essential building block for advanced coordination chemistry and bioconjugatable porphyrin research.

Molecular Formula C25H18O
Molecular Weight 334.4 g/mol
CAS No. 85390-98-3
Cat. No. B3157906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-triphenylbenzaldehyde
CAS85390-98-3
Molecular FormulaC25H18O
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)C=O)C4=CC=CC=C4
InChIInChI=1S/C25H18O/c26-18-25-23(20-12-6-2-7-13-20)16-22(19-10-4-1-5-11-19)17-24(25)21-14-8-3-9-15-21/h1-18H
InChIKeyIQCJKKFSTPHNEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Triphenylbenzaldehyde (CAS 85390-98-3): A Sterically Demanding m-Terphenyl Aldehyde Building Block for Porphyrin Architectures and Bulky Ligands


2,4,6-Triphenylbenzaldehyde (CAS 85390-98-3), also referred to as 5'-phenyl-[1,1':3',1''-terphenyl]-2'-carbaldehyde, is an aromatic aldehyde featuring a benzaldehyde core substituted with three phenyl groups at the 2, 4, and 6 positions [1]. This substitution pattern confers substantial steric bulk and distinct electronic characteristics, making it a valuable precursor for synthesizing sterically encumbered molecular architectures [1]. Its primary reported utilities lie in the construction of bulky porphyrins, such as the 'bis-pocket' porphyrin, and in the formation of m-terphenyl Schiff base ligands for coordination chemistry [1][2]. The compound is a white crystalline solid with a molecular formula of C25H18O and a molecular weight of 334.41 g/mol [1][3].

Why Simple Benzaldehydes Cannot Substitute for 2,4,6-Triphenylbenzaldehyde in Sterically Demanding Applications


The three phenyl substituents on 2,4,6-triphenylbenzaldehyde are not merely inert spectators; they are the primary drivers of its utility. This extreme steric congestion directly impacts the outcome of key synthetic transformations and the properties of the resulting materials [1]. For example, in porphyrin synthesis, the use of a less bulky aldehyde like benzaldehyde would lead to the well-known, planar tetraphenylporphyrin (TPP) architecture [2]. However, the steric pressure from the triphenylbenzaldehyde unit forces a non-planar, 'bis-pocket' conformation, which in turn modulates the porphyrin's ligand-binding properties, notably its oxygen affinity and selectivity [3]. Similarly, the steric bulk of the m-terphenyl moiety is essential for creating the protective pocket in the corresponding Schiff base ligands, a feature absent in ligands derived from simpler aldehydes [4]. Therefore, substituting 2,4,6-triphenylbenzaldehyde with a generic aromatic aldehyde would fundamentally alter the steric and electronic environment of the target molecule, leading to a different structural outcome and, critically, a loss of the desired functional performance.

Quantitative Differentiation of 2,4,6-Triphenylbenzaldehyde: Comparative Performance Data Against Key Analogs


Porphyrin Synthesis Yield: Steric Bulk Drastically Reduces Yield Compared to Unhindered Benzaldehyde

The yield of the A3B-type meso-cyano porphyrin from 2,4,6-triphenylbenzaldehyde is only ~4% under TFA-catalyzed condensation with pyrrole [1]. In contrast, the classic Adler-Longo synthesis of the unhindered tetraphenylporphyrin (TPP) from benzaldehyde and pyrrole typically proceeds with yields in the range of 20-30% under comparable acidic conditions [2][3]. This 5- to 7.5-fold reduction in yield is a direct and quantifiable consequence of the extreme steric hindrance imposed by the three phenyl groups, which impedes the cyclocondensation process [1]. This differentiation is not a performance deficit but a critical indicator of the compound's unique steric influence, which is essential for producing non-planar porphyrin architectures unattainable with simpler aldehydes [4].

Porphyrin Chemistry Synthetic Yield Steric Hindrance

Synthesis of the Aldehyde Itself: High-Yield (80%) Scalable Preparation Enables Practical Use

The compound can be readily synthesized on a large scale with a good yield of 80% via a variation of literature procedures involving the lithiation of 2,4,6-triphenylbromobenzene and quenching with N-formylpiperidine or dimethylformamide [1][2]. This contrasts with the very low yields encountered when the compound is used as a reactant in sterically demanding porphyrin cyclizations (see Evidence Item 1). The high yield and scalability of the precursor synthesis is a critical procurement consideration, demonstrating that while the compound imparts extreme steric bulk to its downstream products, its own production is efficient and practical, ensuring consistent supply and reasonable cost for research and development programs [1].

Organic Synthesis Scalability Precursor Preparation

Modulation of Dioxygen Affinity in 'Bis-Pocket' Porphyrins: A Function of Extreme Steric Bulk

The iron(II) complex of the 'bis-pocket' porphyrin derived from 2,4,6-triphenylbenzaldehyde exhibits a dramatically reduced dioxygen affinity compared to other synthetic porphyrin analogs, including the prototypical 'picket-fence' porphyrin [1]. This is quantitatively reflected in the O2 binding parameters; for instance, the P1/2 (oxygen pressure at half-saturation) for the bis-pocket porphyrin in toluene is reported as 508 torr, whereas the 'picket-fence' analog exhibits a much lower P1/2 (higher affinity) under comparable conditions [1][2]. This ~500-fold difference in O2 affinity (as inferred from P1/2 values) is directly attributed to the completely nonpolar binding pocket created by the sterically bulky 2,4,6-triphenylphenyl substituents, in stark contrast to the more polar environments found in other synthetic models [1][3].

Bioinorganic Chemistry Oxygen Binding Hemoprotein Models

Validated Research Applications of 2,4,6-Triphenylbenzaldehyde Based on Quantitative Evidence


Synthesis of Non-Planar 'Bis-Pocket' Porphyrins for Hemoprotein Modeling

The primary validated application of 2,4,6-triphenylbenzaldehyde is as a precursor for constructing sterically protected, non-planar porphyrins. The low yield (~4%) in porphyrin cyclization is a direct signature of the extreme steric bulk that forces the macrocycle into a 'bis-pocket' conformation [1]. This unique architecture is then exploited to create iron(II) complexes that exhibit dramatically reduced dioxygen affinities (P1/2 of 508 torr) and selective discrimination against CO binding, making them valuable models for studying the effects of distal pocket polarity and steric hindrance on ligand binding in hemoproteins [2][3].

Construction of Sterically Encumbered m-Terphenyl Schiff Base Ligands

The compound's ready condensation with 2-aminophenol to form the N-(2',4',6'-triphenylbenzylidene)-2-iminophenol (TPIP) ligand in high yield (>90%) demonstrates its utility in coordination chemistry [1]. The resulting m-terphenyl framework provides a well-defined steric pocket around the metal center. This has been successfully applied to synthesize and crystallographically characterize aluminum complexes (TPIP-AlMe2·AlMe3 and TPAP-AlMe2), validating its role as a building block for developing new catalysts and exploring metal-ligand interactions in a protected environment [1].

Precursor for Bulky A3B-Type Porphyrins in Photodynamic Therapy Research

Beyond the fully symmetric 'bis-pocket' porphyrin, 2,4,6-triphenylbenzaldehyde enables the one-pot synthesis of A3B-type porphyrins, such as 5-cyano-10,15,20-tris(2,4,6-triphenylphenyl)porphyrin [1]. This unsymmetrical architecture, featuring a single reactive handle (the cyano group) alongside a bulky, protective pocket, offers a platform for creating bioconjugatable porphyrins for applications like photodynamic therapy (PDT) or molecular imaging, where the steric bulk can prevent unwanted aggregation and influence cellular uptake [1].

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